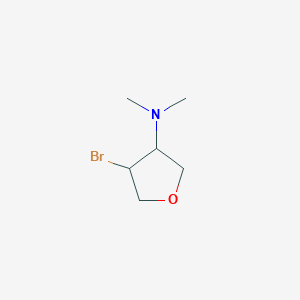

4-bromo-N,N-dimethyloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

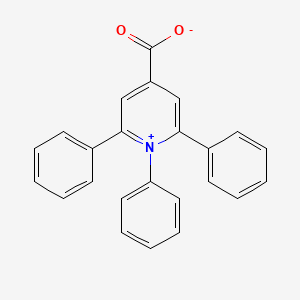

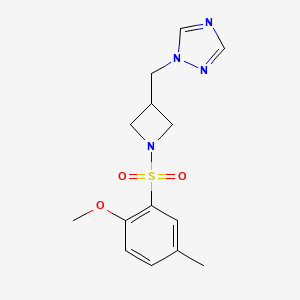

“4-bromo-N,N-dimethyloxolan-3-amine” is a chemical compound with a molecular weight of 194.07 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-N,N-dimethyltetrahydrofuran-3-amine . The InChI code is 1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

“4-bromo-N,N-dimethyloxolan-3-amine” is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 194.07 .Applications De Recherche Scientifique

Palladium-catalyzed Aminocarbonylation

Dimethylformamide (DMF) acts as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of aryl amides. This process demonstrates the utility of DMF in facilitating carbonylation reactions, which can be applied to other aryl bromides, under specific conditions such as microwave heating (Wan et al., 2002).

Aromatic Nucleophilic Substitution with Rearrangement

The reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines in N,N-dimethylformamide results in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating an interesting case of aromatic nucleophilic substitution accompanied by rearrangement. This provides insights into synthetic routes for creating specific isomers of aromatic compounds (Guerrera et al., 1995).

Analytical Techniques for Degradation Kinetics

Second-derivative UV spectrophotometry has been applied to determine the stability and degradation kinetics of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone in ethanolic solutions. This method highlights an analytical approach to study the stability of complex organic compounds (Dabbene et al., 1997).

Synthesis of Phospholipids via Direct Amination

Direct amination of bromoethylesters of phosphatidic acids and their analogues with different amines, including dimethylamine, facilitates the synthesis of phosphatidylethanolamines and -cholines. This method offers a high-yield route (>90%) to these compounds without the need for protective groups, underlining a valuable technique for producing phospholipids (Eibl & Nicksch, 1978).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-N,N-dimethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIYJJBRNZEKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-dimethyloxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)

![N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2932317.png)